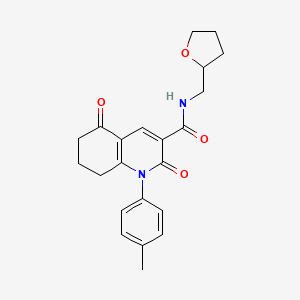![molecular formula C23H20N2O6 B4097864 N-(3-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide](/img/structure/B4097864.png)
N-(3-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide
描述
N-(3-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C23H20N2O6 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3-[2-(4-methoxyphenyl)-1-methyl-2-oxoethoxy]phenyl}-3-nitrobenzamide is 420.13213636 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[3-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxyphenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-15(22(26)16-9-11-20(30-2)12-10-16)31-21-8-4-6-18(14-21)24-23(27)17-5-3-7-19(13-17)25(28)29/h3-15H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSDRBNHOLDLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Streptococcus pyogenes strain CS112 in bacteriology research?
A1: Streptococcus pyogenes strain CS112 is significant in bacteriology research due to its use in studying the role of bacteriophages in bacterial virulence. Research shows that CS112 can be lysogenized by specific bacteriophages, leading to the expression of virulence factors like M protein [, ]. This strain allows researchers to investigate the mechanisms behind phage-mediated gene regulation and its impact on the pathogenicity of S. pyogenes.
Q2: How does bacteriophage infection of CS112 affect its production of pyrogenic exotoxins?
A2: Studies have demonstrated that lysogenic conversion by bacteriophages can induce the production of pyrogenic exotoxins (SPE) in CS112 [, ]. Specifically, SPE type C production was successfully transferred to nontoxigenic strains by introducing phages derived from CS112. This finding highlights the role of bacteriophages as vehicles for transferring virulence factors, potentially contributing to the emergence of more pathogenic S. pyogenes strains.
Q3: What is the relationship between bacteriophage SP24 and the CS112 strain?
A3: Bacteriophage SP24 has been shown to integrate into a specific chromosomal location within the CS112 strain []. This integration event is crucial for stable lysogen formation and subsequent conversion of CS112 to the M+ state, which typically exhibits increased M protein synthesis. Although the precise mechanism remains unclear, this interaction underscores the complex relationship between bacteriophages and the regulation of virulence factors in S. pyogenes.
Q4: What makes the study of bacteriophages, like those infecting CS112, relevant to human health?
A4: Understanding the interactions between bacteriophages and bacteria like CS112 has significant implications for human health. Phage therapy, which utilizes bacteriophages to target and kill specific bacteria, is a promising avenue for combating antibiotic-resistant infections. Investigating how phages contribute to the spread of virulence genes can aid in developing strategies to control the spread of pathogenic bacteria and potentially guide the development of novel therapeutic approaches [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[2-chloro-4-(cyclopentyloxy)-5-methoxyphenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4097782.png)
![3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B4097795.png)
![2-({2-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4097801.png)
![4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide](/img/structure/B4097805.png)
![1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-2H-pyrrol-5-one](/img/structure/B4097808.png)

![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-1-(3-morpholin-4-ylprop yl)-5-(3-pyridyl)-3-pyrrolin-2-one](/img/structure/B4097817.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one](/img/structure/B4097818.png)
![2-[(3-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4097820.png)
![(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B4097839.png)
![2-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-nitrobenzamide](/img/structure/B4097846.png)
![5-(methylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4097855.png)
![9-(2-Fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B4097863.png)

